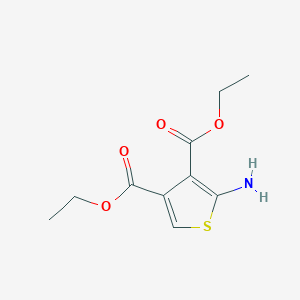

Diethyl 2-aminothiophene-3,4-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-aminothiophene-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-3-14-9(12)6-5-16-8(11)7(6)10(13)15-4-2/h5H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNYRKPPRGWNOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=C1C(=O)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104680-25-3 | |

| Record name | 3,4-diethyl 2-aminothiophene-3,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl 2-aminothiophene-3,4-dicarboxylate synthesis mechanism

An In-Depth Technical Guide to the Synthesis of Diethyl 2-Aminothiophene-3,4-dicarboxylate

Authored by: A Senior Application Scientist

Introduction

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a thiophene core functionalized with both an amino group and two carboxylate esters, makes it an exceptionally versatile intermediate for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and conducting polymers.[1][2] The polysubstituted 2-aminothiophene scaffold is a recurring motif in numerous biologically active compounds and functional materials.[3] This guide provides an in-depth exploration of the synthesis of this compound, with a primary focus on the renowned Gewald aminothiophene synthesis. We will delve into the mechanistic intricacies of this reaction, offer a validated experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

The Gewald Reaction: A Cornerstone of Thiophene Synthesis

The most efficient and widely adopted method for preparing polysubstituted 2-aminothiophenes, including the target compound, is the Gewald reaction.[4][5][6] This multicomponent reaction, named after its discoverer Karl Gewald, involves the condensation of a carbonyl compound (an aldehyde or ketone), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[3][4] The elegance of the Gewald reaction lies in its ability to construct the substituted thiophene ring in a single pot from readily available starting materials.[3][7]

Mechanistic Deep Dive

The mechanism of the Gewald reaction has been a subject of study for decades and is now well-elucidated.[4][8] It proceeds through a series of well-defined steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the α-cyanoester.[4][8][9] In the synthesis of this compound, diethyl 2-cyano-3-oxosuccinate serves as the α-cyanoester and also contains the required carbonyl functionality. The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the cyanoester, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of another molecule of the starting ester, leading to an aldol-type addition. Subsequent dehydration yields a stable α,β-unsaturated cyanoester intermediate.

-

Michael Addition of Sulfur: The next crucial step involves the addition of elemental sulfur. The base activates the elemental sulfur (S₈), facilitating its nucleophilic attack on the β-carbon of the unsaturated intermediate in a Michael-type addition. The exact mechanism of sulfur activation and addition is complex and can involve the formation of polysulfide anions.[8][10]

-

Cyclization and Tautomerization: The resulting sulfur adduct undergoes an intramolecular cyclization. The nucleophilic sulfur attacks the nitrile carbon, forming a five-membered iminothiophene ring.[4] A subsequent tautomerization of the imine to an enamine, followed by aromatization, leads to the formation of the stable 2-aminothiophene ring system.[4] This final aromatization step is a significant thermodynamic driving force for the overall reaction.[8][11]

Visualizing the Mechanism

To provide a clearer understanding of the reaction sequence, the following diagram illustrates the mechanistic pathway of the Gewald synthesis of this compound.

Caption: Mechanistic pathway of the Gewald synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol has been validated to provide good yields and high purity of the final product.

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Diethyl 2-cyano-3-oxosuccinate | C₉H₁₁NO₅ | 213.19 | 10 | 2.13 g |

| Elemental Sulfur | S | 32.06 | 10 | 0.32 g |

| Morpholine | C₄H₉NO | 87.12 | 10 | 0.87 mL |

| Ethanol | C₂H₅OH | 46.07 | - | 20 mL |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 2-cyano-3-oxosuccinate (2.13 g, 10 mmol) and ethanol (20 mL).

-

Addition of Reagents: While stirring, add elemental sulfur (0.32 g, 10 mmol) followed by the dropwise addition of morpholine (0.87 mL, 10 mmol).[5] The addition of morpholine often results in a slight exotherm.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-3 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Drying and Characterization: Dry the purified product under vacuum to obtain this compound as a crystalline solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]

An In-depth Technical Guide to the Gewald Reaction for the Synthesis of Diethyl 2-aminothiophene-3,4-dicarboxylate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of Diethyl 2-aminothiophene-3,4-dicarboxylate, a valuable scaffold in medicinal chemistry, via the Gewald reaction. We will delve into the mechanistic underpinnings of this powerful multicomponent reaction, provide a detailed, field-tested experimental protocol, and offer insights into the causality behind key experimental choices to ensure reproducible and high-yielding outcomes.

Introduction: The Significance of the Gewald Reaction and 2-Aminothiophenes

First reported by Karl Gewald in 1961, the Gewald reaction has become a cornerstone in heterocyclic chemistry for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] Its prominence stems from the operational simplicity, mild reaction conditions, and the ready availability of starting materials.[1][2] This one-pot, multicomponent reaction typically involves the condensation of a carbonyl compound with an α-cyanoester in the presence of elemental sulfur and a base.[4][5]

The resulting 2-aminothiophene core is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds, including anti-inflammatory, antimicrobial, and antitumor agents.[6][7] this compound, in particular, serves as a versatile intermediate for the synthesis of more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines.[1][8]

Mechanistic Insights: A Stepwise Journey to the Thiophene Ring

The mechanism of the Gewald reaction, while extensively studied, is a fascinating cascade of well-established organic transformations.[4][9][10] For the synthesis of our target molecule, this compound, the reaction proceeds through a series of key steps, beginning with the formation of a crucial intermediate.

A plausible pathway involves the initial Knoevenagel or Claisen-type condensation to form a reactive α,β-unsaturated nitrile. This is followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the aromatic thiophene ring.[4][11][12]

Below is a visual representation of the proposed reaction mechanism:

Caption: Proposed mechanism for the Gewald synthesis of this compound.

The initial and crucial step is the formation of the Knoevenagel condensation product, Diethyl 2-cyano-3-oxosuccinate.[13][14] This intermediate possesses the necessary activated methylene group for the subsequent reaction with sulfur. The base plays a dual role: catalyzing the initial condensation and facilitating the addition of sulfur.[15] The final aromatization step provides the thermodynamic driving force for the reaction.[9][10]

Experimental Protocol: A Validated Approach

This protocol outlines a reliable method for the synthesis of this compound. The procedure is broken down into two main stages: the synthesis of the key intermediate, Diethyl 2-cyano-3-oxosuccinate, followed by the Gewald reaction itself.

Synthesis of Diethyl 2-cyano-3-oxosuccinate

This precursor is synthesized via a Claisen condensation of ethyl cyanoacetate with diethyl oxalate.[14]

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium Metal | 22.99 | 12 g | 521 mmol |

| Absolute Ethanol | 46.07 | 100 mL | - |

| Diethyl Ether | 74.12 | 200 mL | - |

| Diethyl Oxalate | 146.14 | 50 mL | 368 mmol |

| Ethyl Cyanoacetate | 113.11 | 32.8 mL | 307 mmol |

| 6M Hydrochloric Acid | 36.46 | ~95 mL | - |

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully dissolve metallic sodium in a mixture of absolute ethanol and diethyl ether. The reaction is exothermic; cooling may be necessary.

-

Once all the sodium has dissolved, add diethyl oxalate to the sodium ethoxide solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl cyanoacetate dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature overnight.

-

Quench the reaction by carefully adding water.

-

Acidify the mixture with 6M HCl to a pH of 2-3.

-

Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to yield colorless needles.[14]

Gewald Reaction for this compound

With the key intermediate in hand, the final thiophene ring is constructed.

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl 2-cyano-3-oxosuccinate | 215.19 | 0.05 mol | 0.05 |

| Elemental Sulfur | 32.06 | 0.05 mol | 0.05 |

| Morpholine | 87.12 | 5 mL | - |

| Methanol | 32.04 | 30 mL | - |

Procedure:

-

In a round-bottom flask, prepare a mixture of Diethyl 2-cyano-3-oxosuccinate and elemental sulfur in methanol.[16]

-

With stirring, slowly add morpholine to the mixture over a period of 30 minutes, maintaining the temperature between 35-40 °C.

-

After the addition is complete, heat the reaction mixture to 45 °C and stir for 3 hours.

-

Allow the reaction to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the precipitate with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the purified this compound.[16]

Causality in Experimental Choices: The "Why" Behind the "How"

-

Choice of Base: In the synthesis of the intermediate, sodium ethoxide is generated in situ from sodium and ethanol, providing a strong base necessary for the Claisen condensation. For the Gewald reaction, a secondary amine like morpholine or piperidine is often preferred as it is basic enough to catalyze the reaction without promoting significant side reactions.[8][17][18]

-

Solvent System: The choice of solvent is critical. For the Claisen condensation, a mixture of ethanol and ether is used to maintain the solubility of the reactants and the sodium ethoxide. In the Gewald step, polar protic solvents like methanol or ethanol are commonly employed as they facilitate the dissolution of the reactants and the base.[5][16]

-

Temperature Control: The initial addition of morpholine in the Gewald step is exothermic; therefore, slow addition and temperature control are necessary to prevent runaway reactions and the formation of byproducts. The subsequent heating to 45 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition.

-

Elemental Sulfur: Finely powdered elemental sulfur is recommended to ensure better dispersion and reactivity in the reaction mixture.[5]

Workflow Visualization

The overall experimental workflow can be summarized in the following diagram:

Caption: Overall workflow for the synthesis of this compound.

Conclusion

The Gewald reaction offers an efficient and versatile route to this compound, a key building block in synthetic and medicinal chemistry. By understanding the underlying mechanism and the rationale behind the experimental conditions, researchers can confidently and reproducibly synthesize this valuable compound. This guide provides a solid foundation for the successful application of the Gewald reaction in the laboratory.

References

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

-

Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3-33. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ARKAT USA. [Link]

-

Gewald reaction. (n.d.). Wikipedia. [Link]

-

Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate. [Link]

-

A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ChemRxiv. [Link]

-

Applying Gewald reaction for the preparation of some novel aminothieno derivatives featuring noroxymorphone skeletal backbone. (2020). Taylor & Francis Online. [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. [Link]

-

A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2018). MDPI. [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ACS Publications. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Oriental Journal of Chemistry. [Link]

-

Mechanisms of the Gewald Synthesis of 2‑Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. [Link]

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Bulletin of the Korean Chemical Society. [Link]

-

Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. (n.d.). Organic Chemistry Portal. [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]

-

Gewald type reaction for synthesis of 2‐aminothiophene. (n.d.). ResearchGate. [Link]

-

Knoevenagel condensation of aldehydes with ethyl cyanoacetate. (n.d.). ResearchGate. [Link]

-

Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (n.d.). ResearchGate. [Link]

-

Methods for the synthesis of 2-aminothiophenes and their reactions (review). (1976). SpringerLink. [Link]

-

Knoevenagel condensation of ethyl cyanoacetate with benzaldehyde. (n.d.). ResearchGate. [Link]

-

Diethyl 2-Cyano-3-oxosuccinate. (2023). MDPI. [Link]

-

Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. (n.d.). ResearchGate. [Link]

- Preparation method of diethyl malonate. (n.d.).

- Synthesis method of cyanomethyl diethyl phosphate. (n.d.).

- Synthesis method of diethyl azodicarboxylate and intermediate of diethyl. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpbs.com [ijpbs.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]

- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Item - Mechanisms of the Gewald Synthesis of 2âAminothiophenes from Elemental Sulfur - figshare - Figshare [figshare.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. d-nb.info [d-nb.info]

- 16. asianpubs.org [asianpubs.org]

- 17. tandfonline.com [tandfonline.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Spectroscopic Characterization of Diethyl 2-aminothiophene-3,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Substituted Thiophenes

2-Aminothiophenes are a privileged scaffold in drug discovery and development, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of functional groups on the thiophene ring plays a crucial role in modulating their pharmacological profiles. Diethyl 2-aminothiophene-3,4-dicarboxylate, with its amino and dual ester functionalities, represents a versatile building block for the synthesis of more complex molecules and potential therapeutic agents. Accurate and comprehensive characterization of such molecules is paramount for ensuring the integrity of research and the quality of downstream applications. This guide provides an in-depth exploration of the expected spectroscopic signatures of this compound.

Molecular Structure and Key Features

The structure of this compound features a central thiophene ring with an amine group at the C2 position and two ethyl carboxylate groups at the C3 and C4 positions. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic behavior.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the thiophene proton, the amine protons, and the two ethyl ester groups.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Thiophene-H (C5-H) | ~6.0 - 6.5 | Singlet | 1H | The exact shift is influenced by the electron-donating amino group and electron-withdrawing ester groups. |

| Amine (NH₂) | ~7.0 - 7.5 | Broad Singlet | 2H | The chemical shift can be variable and concentration-dependent. The protons are exchangeable with D₂O. |

| Methylene (-OCH₂CH₃) | ~4.1 - 4.3 | Quartet | 4H | Protons of the two ethyl groups are diastereotopic and may show distinct quartets or a complex multiplet. |

| Methyl (-OCH₂CH₃) | ~1.2 - 1.4 | Triplet | 6H | Protons of the two ethyl groups may have slightly different chemical shifts. |

Causality Behind Predictions: The lone proton on the thiophene ring at the C5 position is expected to be a singlet as there are no adjacent protons to couple with. Its chemical shift is influenced by the overall electronic nature of the substituted ring. The amine protons typically appear as a broad singlet and their chemical shift is highly dependent on solvent and concentration. The ethyl ester groups will exhibit the characteristic quartet for the methylene protons (coupled to the methyl protons) and a triplet for the methyl protons (coupled to the methylene protons). Due to the chiral center at C4 (if the molecule is not planar), the two ethyl groups are diastereotopic, which could lead to more complex splitting patterns than simple quartets and triplets.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Type | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl (C=O) | ~165 - 170 | Two distinct signals are expected for the two ester carbonyls. |

| Thiophene (C2, C3, C4, C5) | ~100 - 160 | Four distinct signals are expected. The chemical shifts are highly dependent on the substituents. C2 will be significantly upfield due to the amino group. |

| Methylene (-OCH₂) | ~60 - 65 | Two signals may be observed due to diastereotopicity. |

| Methyl (-CH₃) | ~14 - 16 | Two signals may be observed. |

Expert Insights: The chemical shifts in ¹³C NMR are primarily influenced by the electronegativity of neighboring atoms and the overall electron density. The carbonyl carbons of the ester groups will resonate at the downfield end of the spectrum. The thiophene carbons will have varied chemical shifts based on their position relative to the sulfur atom and the electron-donating/withdrawing substituents. The C2 carbon, attached to the nitrogen of the amino group, is expected to be the most upfield of the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show the following characteristic absorption bands.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amine) | 3300 - 3500 | Symmetric and asymmetric stretching |

| C-H (Aromatic/Alkane) | 2900 - 3100 | Stretching |

| C=O (Ester) | 1700 - 1730 | Stretching |

| C=C (Thiophene ring) | 1500 - 1600 | Stretching |

| C-O (Ester) | 1100 - 1300 | Stretching |

| C-N | 1250 - 1350 | Stretching |

Interpretation: The presence of a primary amine will be indicated by two distinct N-H stretching bands. A strong, sharp absorption band around 1700-1730 cm⁻¹ is a clear indicator of the ester carbonyl groups. The C-O stretching vibrations of the esters will appear in the fingerprint region. The aromatic C=C stretching vibrations of the thiophene ring will also be observed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Predicted Molecular Ion (M⁺): The exact mass of this compound (C₁₀H₁₃NO₄S) is 243.0593 g/mol . The nominal mass is 243 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 243.

-

Predicted Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, 45 Da) and the loss of the entire ethoxycarbonyl group (-COOCH₂CH₃, 73 Da). The fragmentation of the thiophene ring itself can also occur.

Figure 2. Predicted major fragmentation pathways for this compound.

Experimental Protocols: A Self-Validating System

For researchers synthesizing this compound, the following general protocols for spectroscopic analysis are recommended to ensure data integrity.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16-64) should be used to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) or Electron Impact (EI) are common ionization techniques.

-

Analysis: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Conclusion: A Framework for Characterization

This guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. While experimental data for this specific molecule remains elusive in the public domain, the presented analysis, based on established spectroscopic principles and comparison with closely related structures, offers a valuable and scientifically grounded framework for its characterization. Researchers and drug development professionals can utilize this guide to aid in the identification, purity assessment, and structural confirmation of this important synthetic intermediate. The provided protocols also serve as a foundation for generating high-quality, reliable spectroscopic data, contributing to the advancement of research in this field.

References

- While specific experimental data for the title compound is not cited, the principles and comparative data are based on general knowledge from standard organic chemistry and spectroscopy textbooks, as well as data for related compounds found in chemical d

- For general principles of NMR spectroscopy: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- For general principles of IR spectroscopy: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- For general principles of Mass Spectrometry: de Hoffmann, E., & Stroobant, V. (2007).

-

Data for related compounds can be found in public databases such as PubChem ([Link]) and the Spectral Database for Organic Compounds (SDBS) ([Link]).

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Aminothiophene-3,4-dicarboxylate Derivatives

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of substituted 2-aminothiophene derivatives, compounds of significant interest in medicinal chemistry and materials science. While crystallographic data for Diethyl 2-aminothiophene-3,4-dicarboxylate is not publicly available, this guide will utilize the closely related analogue, Diethyl 2,5-diaminothiophene-3,4-dicarboxylate, as a case study to illustrate the experimental workflow and data interpretation. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into obtaining and analyzing single-crystal X-ray diffraction data.

Introduction: The Significance of 2-Aminothiophene Scaffolds

Substituted 2-aminothiophenes are a privileged class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their versatile synthetic accessibility, primarily through the Gewald reaction, allows for a high degree of functionalization, making them attractive scaffolds in drug discovery.[2][3] Derivatives of this compound have demonstrated a wide range of pharmacological activities, including anticancer and antimicrobial properties.[4][5]

The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR). This knowledge is crucial for rational drug design, enabling the optimization of molecular interactions with biological targets.

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that demands meticulous execution. The following sections detail the critical stages, using Diethyl 2,5-diaminothiophene-3,4-dicarboxylate as a representative example.

Synthesis and Crystallization

The synthesis of 2-aminothiophene derivatives is often achieved through a multicomponent condensation reaction.[2] For the case study compound, Diethyl 2,5-diaminothiophene-3,4-dicarboxylate, a typical synthesis would involve the reaction of appropriate starting materials in the presence of a base.

Obtaining high-quality single crystals is often the most challenging step. The choice of crystallization technique is crucial and is guided by the physicochemical properties of the compound.

Step-by-Step Crystallization Protocol (Slow Evaporation):

-

Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents of varying polarity.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., acetone, ethanol, or a mixture) in a clean vial. Gentle heating can be used to aid dissolution.

-

Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Growth: Over a period of hours to days, as the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

Caption: General workflow from synthesis to crystal structure analysis.

Data Collection

Single-crystal X-ray diffraction data is collected using a diffractometer. A suitable crystal is mounted on a goniometer head and cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[6]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined iteratively by least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.

Crystal Structure Analysis of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

The crystal structure of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (CCDC 629679) provides valuable insights into the molecular geometry and intermolecular interactions of this class of compounds.[4]

Table 1: Crystallographic Data for Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄N₂O₄S |

| Formula Weight | 258.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 8.2540(3), 10.1578(3), 46.087(2) |

| α, β, γ (°) | 90, 99.73(3), 90 |

| Volume (ų) | 3864.0(2) |

| Z | 8 |

| Temperature (K) | 220(2) |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| R-factor (R_int) | 0.030 |

| Final R indices [I>2σ(I)] | R1 = 0.032, wR2 = 0.087 |

Data sourced from the Cambridge Crystallographic Data Centre (CCDC) and related publications.[4][5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | C10H14N2O4S | CID 840025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl 2,5-bis[(E)-2-furylmethyleneamino]thiophene-3,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diethyl 2-amino-5-[(E)-(furan-2-ylmethylidene)amino]thiophene-3,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Starting Materials for the Synthesis of Diethyl 2-Aminothiophene-3,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polysubstituted 2-aminothiophenes is a cornerstone of medicinal chemistry, providing a scaffold found in a wide array of pharmacologically active compounds. Diethyl 2-aminothiophene-3,4-dicarboxylate is a key intermediate in this class. Its preparation is most effectively achieved through the Gewald three-component reaction, a versatile and reliable one-pot synthesis. This guide provides an in-depth examination of the requisite starting materials, the underlying reaction mechanism, and a detailed protocol, offering field-proven insights for researchers.

The Gewald Reaction: A Mechanistic Overview

The Gewald reaction is a multicomponent condensation that brings together a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base to form a 2-aminothiophene.[1][2] The reaction is a powerful tool for building molecular complexity in a single step.

The process is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile.[3][4] This is followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the final aromatic thiophene ring.[1] The final aromatization of the thiophene ring is the thermodynamic driving force for the entire reaction sequence.[3][5] The choice of each of the three core components is critical for the success of the synthesis, influencing reaction rate, yield, and purity of the final product.

Core Starting Materials and Key Considerations

To synthesize this compound, a specific set of reactants is required to furnish the desired substitution pattern on the thiophene ring.

The Carbonyl Component: Diethyl 2-oxobutanedioate (Diethyl Oxaloacetate)

-

Role: This β-ketoester provides the carbon atoms that will become C4 and C5 of the thiophene ring, along with their respective ethyl carboxylate substituents. Its ketone carbonyl group is the site of the initial nucleophilic attack in the Knoevenagel condensation.

-

Expert Insights: Diethyl oxaloacetate is susceptible to tautomerization and self-condensation. It is crucial to use a high-purity grade or purify it shortly before use. The presence of acidic or basic impurities can catalyze undesirable side reactions, leading to diminished yields. The freshness and purity of this reagent are paramount for a successful reaction.

The Activated Methylene Nitrile: Ethyl Cyanoacetate

-

Role: Ethyl cyanoacetate serves as the source for C2, C3, and the C2-amino group of the thiophene product. The methylene group, activated by the adjacent nitrile and ester groups, is readily deprotonated by the base to form a carbanion, which initiates the Knoevenagel condensation.[6]

-

Expert Insights: The purity of ethyl cyanoacetate is important. While it is generally more stable than diethyl oxaloacetate, it can hydrolyze over time, especially in the presence of moisture. Using a freshly opened bottle or distilling the reagent is recommended for optimal results.

The Sulfur Source: Elemental Sulfur (S₈)

-

Role: Elemental sulfur, typically in its stable octasulfur (S₈) crown form, is the source of the heteroatom for the thiophene ring. The mechanism of sulfur incorporation is complex but involves its reaction with the intermediate formed after the Knoevenagel condensation.[3][4]

-

Expert Insights: Fine sulfur powder ("flowers of sulfur") is preferred due to its high surface area, which facilitates its reaction in the heterogeneous mixture. The sulfur should be dry and free of acidic contaminants. The stoichiometry of sulfur is important; while a slight excess is sometimes used to drive the reaction, a large excess can complicate purification.

The Base Catalyst

-

Role: The base is arguably the most critical component for controlling the reaction pathway. It serves multiple roles:

-

Common Choices & Field Insights:

-

Secondary Amines (Morpholine, Piperidine): These are the most commonly employed and often optimal catalysts for the Gewald reaction.[8] They are strong enough to facilitate the necessary deprotonations but mild enough to avoid saponification (hydrolysis) of the ester groups, a common and detrimental side reaction with stronger bases. Morpholine is frequently cited as the base of choice for this specific transformation.[8]

-

Tertiary Amines (Triethylamine): While also used, triethylamine is generally a weaker base and may lead to slower reaction times.[9] It can be a good choice when working with highly sensitive substrates.

-

Inorganic Bases (Sodium Aluminate, etc.): Some modern protocols have explored solid, recyclable catalysts for greener synthesis, although secondary amines remain the standard for laboratory-scale preparations.[10][11]

-

Visualizing the Workflow: Gewald Synthesis Pathway

The following diagram illustrates the logical flow of the Gewald reaction for the synthesis of this compound.

Caption: Workflow for the Gewald three-component synthesis.

Experimental Protocol: A Validated Method

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Ethyl Cyanoacetate

-

Diethyl 2-oxobutanedioate

-

Elemental Sulfur (powder)

-

Morpholine

-

Ethanol (absolute)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (0.1 mol), diethyl 2-oxobutanedioate (0.1 mol), and elemental sulfur (0.1 mol) in absolute ethanol (150 mL).[12]

-

Catalyst Addition: With stirring, slowly add morpholine (or another appropriate base, ~20 mL) to the mixture.[8][12] An exothermic reaction may be observed. The addition should be controlled to maintain a moderate temperature.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 45-65°C) and maintain for 2-3 hours.[8][12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture in an ice bath or allow it to stand overnight in a refrigerator.[12] The product will typically precipitate out of the solution.

-

Purification: Collect the solid product by suction filtration and wash it with cold ethanol to remove unreacted starting materials and soluble impurities.[8] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final, pure this compound.[9]

Data Summary: Typical Reaction Parameters

| Component | Role | Molar Ratio | Key Considerations |

| Diethyl Oxaloacetate | Carbonyl source (C4, C5) | 1.0 eq | High purity is essential; prone to degradation. |

| Ethyl Cyanoacetate | Nitrile source (C2, C3, NH₂) | 1.0 eq | Use dry and pure reagent. |

| Elemental Sulfur | Heteroatom source (S1) | 1.0 - 1.2 eq | Use finely powdered form for better reactivity. |

| Morpholine | Base Catalyst | Catalytic to stoichiometric | Controls reaction rate and prevents ester hydrolysis. |

| Ethanol | Solvent | - | A good solvent for reactants and facilitates product precipitation upon cooling. |

Troubleshooting and Optimization

-

Low Yield: This is often traced back to the purity of the diethyl oxaloacetate. Ensure its quality before starting. Incomplete reactions can be addressed by extending the reflux time or slightly increasing the amount of base.

-

Dark-Colored Product: The presence of polymeric sulfur byproducts can lead to discoloration. Thorough washing with cold ethanol and careful recrystallization are key to obtaining a pure, often white to light-yellow crystalline solid.

-

No Precipitation: If the product does not precipitate upon cooling, it may be due to using insufficient solvent or the product being too soluble. The solvent volume can be reduced under vacuum, or the product can be precipitated by adding cold water to the ethanolic solution.

By carefully selecting high-purity starting materials and controlling the reaction conditions, particularly the choice and amount of base, researchers can reliably synthesize this compound as a versatile building block for further drug discovery and development efforts.

References

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.

-

Gewald reaction. Wikipedia.

-

Gewald Reaction. Organic Chemistry Portal.

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv.

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications.

-

Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. PubMed.

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Georg Thieme Verlag KG.

-

Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester. Taylor & Francis Online.

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Rasayan J. Chem.

-

Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Publications.

-

Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester. ResearchGate.

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.

-

Green methodologies for the synthesis of 2-aminothiophene. PubMed Central.

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.

-

Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate.

Sources

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. asianpubs.org [asianpubs.org]

- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. ijpbs.com [ijpbs.com]

The Multifaceted Biological Activities of Diethyl 2-Aminothiophene-3,4-dicarboxylate Derivatives: A Technical Guide for Drug Discovery

Introduction: The Versatile 2-Aminothiophene Scaffold

In the landscape of medicinal chemistry, the 2-aminothiophene scaffold has emerged as a privileged structure, underpinning a diverse array of biologically active molecules.[1][2][3][4][5] Its synthetic accessibility, primarily through the robust and versatile Gewald reaction, allows for extensive structural modifications, making it an attractive starting point for drug discovery programs.[2][6][7] This technical guide delves into the significant biological activities of a specific class of these compounds: Diethyl 2-aminothiophene-3,4-dicarboxylate and its derivatives. We will explore their synthesis, mechanisms of action, and their potential as therapeutic agents in oncology, infectious diseases, and inflammatory conditions, providing researchers and drug development professionals with a comprehensive overview of this promising chemical space.

Core Synthesis: The Gewald Reaction

The cornerstone for the synthesis of a vast library of biologically active 2-aminothiophene derivatives is the Gewald multicomponent reaction.[6][7] This one-pot synthesis typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst (e.g., diethylamine or morpholine).[1][8] The elegance of this reaction lies in its efficiency and ability to generate highly substituted thiophenes in a single step.

Experimental Protocol: A Representative Gewald Synthesis of a this compound Derivative

-

Reactant Preparation: In a round-bottom flask, dissolve the starting ketone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in a suitable solvent, such as ethanol.

-

Addition of Sulfur and Catalyst: To the stirred solution, add elemental sulfur (1 equivalent). Subsequently, add a catalytic amount of a suitable base, such as diethylamine, dropwise.

-

Reaction Execution: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60°C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization or column chromatography to yield the desired this compound derivative.

Caption: A generalized workflow for the Gewald synthesis of this compound derivatives.

Anticancer Activity: A Promising Frontier

A significant body of research has highlighted the potent antiproliferative activity of this compound derivatives against a range of human cancer cell lines.[9][10][11][12][13] Studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis, positioning them as promising candidates for the development of novel anticancer agents.[9]

Derivatives have shown significant activity against cervical adenocarcinoma (HeLa), pancreatic adenocarcinoma (PANC-1), and various breast cancer cell lines (T47D and MCF-7).[9][12][13] Notably, some of these compounds have exhibited antiproliferative potential comparable or even superior to the standard chemotherapeutic drug, doxorubicin.[9][12] A key finding is that while demonstrating cytotoxicity towards cancer cells, some derivatives have shown a protective effect on non-tumor cell lines, suggesting a degree of selectivity.[9]

| Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug (IC50, µM) | Citation |

| 6CN14 | HeLa | Not specified, but high inhibition | Doxorubicin | [9] |

| 7CN09 | PANC-1 | Not specified, but high inhibition | Doxorubicin | [9] |

| Compound 2b | T47D | 2.3 | Doxorubicin (15.5) | [12][13] |

| Compound 2k | T47D | 7.1 | Doxorubicin (15.5) | [12][13] |

| Compound 2l | T47D | 8.6 | Doxorubicin (15.5) | [12][13] |

Table 1: Antiproliferative Activity of Selected this compound Derivatives.

The proposed mechanism of action for the anticancer effects of these derivatives often involves the disruption of the cell cycle.[9] Flow cytometry analyses have indicated that these compounds can interfere with the progression of the cell cycle, thereby preventing cell growth and multiplication in tumor lines.[9]

Caption: Proposed mechanism of anticancer activity for 2-aminothiophene derivatives.

Antimicrobial Properties: A Multi-pronged Attack

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. This compound derivatives have demonstrated a broad spectrum of antimicrobial activity against both bacteria and fungi.[1][2][12][14][15]

These compounds have been shown to be effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Proteus vulgaris.[1][14] Furthermore, antifungal activity against strains like Candida albicans has also been reported.[12][15]

| Derivative | Microorganism | Activity (MIC) | Standard | Citation |

| Compound 2c | B. subtilis, E. coli, P. vulgaris, S. aureus | High inhibitory effect | Ampicillin, Streptomycin | [1] |

| Compound 2j | S. aureus, E. coli, C. albicans | High inhibitory effect | Not specified | [12] |

| Compound 4a | S. aureus | Potent activity | Not specified | [14] |

Table 2: Antimicrobial Activity of Selected this compound Derivatives.

Interestingly, some 2-aminothiophene derivatives exhibit their antimicrobial action not by direct bactericidal or bacteriostatic effects, but by acting as efflux pump inhibitors (EPIs).[16] Efflux pumps are proteins in bacteria that actively transport antibiotics out of the cell, conferring resistance. By inhibiting these pumps, the derivatives can restore the sensitivity of resistant bacterial strains to conventional antibiotics like ciprofloxacin and erythromycin.[16]

Experimental Protocol: Evaluation of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: The test compound is serially diluted in a multi-well plate containing growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anti-inflammatory Effects: Targeting the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. This compound derivatives have been investigated for their anti-inflammatory properties and have shown promising results in both in vitro and in vivo models.[17][18][19]

Several studies have demonstrated the ability of these compounds to inhibit leukocyte migration and reduce edema in models such as carrageenan-induced paw edema in rats.[17] The anti-inflammatory activity of some derivatives has been found to be comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac.

| Derivative | Assay | Activity (IC50 or % Inhibition) | Standard | Citation |

| Compound 1 | Leukocyte Migration | IC50: 121.47 µM | - | [17][18] |

| Compound 15 | Carrageenan-induced paw edema | 58.46% inhibition (50 mg/kg) | Indomethacin (47.73%) | |

| Compounds 29a-d | Carrageenan-induced paw edema | Potent activity | Celecoxib |

Table 3: Anti-inflammatory Activity of Selected this compound Derivatives.

The mechanism underlying the anti-inflammatory effects of these derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of pro-inflammatory prostaglandins. Some derivatives have shown selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Enzyme Inhibition: A Targeted Approach

The versatility of the 2-aminothiophene scaffold extends to its ability to interact with and inhibit specific enzymes, making it a valuable tool for targeted drug design. Derivatives of this compound have been identified as inhibitors of enzymes such as protein tyrosine phosphatase 1B (PTP-1B) and lactoperoxidase.[12][13][20]

PTP-1B is a negative regulator of the insulin signaling pathway, and its inhibition is a therapeutic strategy for type 2 diabetes and obesity.[12][13] Certain azomethine derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown potent inhibitory activity against PTP-1B.[12][13]

Lactoperoxidase is an enzyme involved in the innate immune system.[20] Thiophene-2-sulfonamide derivatives have been shown to inhibit this enzyme, with some compounds exhibiting competitive inhibition with low nanomolar IC50 values.[20]

Conclusion and Future Perspectives

This compound and its derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their straightforward synthesis via the Gewald reaction allows for the generation of large and diverse chemical libraries for screening. The demonstrated efficacy of these compounds in preclinical models of cancer, infectious diseases, and inflammation underscores their potential for further development as therapeutic agents.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives for their respective biological targets.

-

Mechanism of action studies: To further elucidate the molecular pathways through which these compounds exert their effects.

-

In vivo efficacy and safety profiling: To evaluate the therapeutic potential of lead compounds in more advanced preclinical models.

The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of novel and effective drugs to address unmet medical needs.

References

-

Khan, K. M., et al. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(2), 139-143. [Link]

-

Aguiar, A. C. V. O., et al. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Biomedicine & Pharmacotherapy, 84, 15-23. [Link]

-

Khan, K. M., et al. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(2), 139-143. [Link]

-

Darwish, D. G., et al. (2024). A decade's overview of 2‐aminothiophenes and their fused analogs as promising anticancer agents. Archiv der Pharmazie. [Link]

-

Khan, K. M., et al. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(2), 139-143. [Link]

-

Abuo-Rahma, G. E. A., et al. (2024). A decade's overview of 2‐aminothiophenes and their fused analogs as promising anticancer agents. Semantic Scholar. [Link]

-

Reddy, C. S., et al. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 5(2), 135-142. [Link]

-

Bozorov, K., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry, 84, 739-745. [Link]

-

Narender, G., et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. Slideshare. [Link]

-

Aguiar, A. C. V. O., et al. (2018). Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System. Molecules, 23(12), 3121. [Link]

-

de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4333. [Link]

-

Piltan, M., et al. (2018). Synthesis and Investigation of Anti-Bacterial Effects of 2-amino-5-Nitrothiophene Derivatives. Journal of Ilam University of Medical Sciences, 26(2), 118-127. [Link]

-

Bozorov, K., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: Synthesis and in vitro biological evaluation. Part 1. ResearchGate. [Link]

-

de Souza, T. C., et al. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. ChemMedChem, 15(8), 716-725. [Link]

-

Kumar, A., et al. (2019). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. ResearchGate. [Link]

-

Romagnoli, R., et al. (2010). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Semantic Scholar. [Link]

-

Gütshow, M., & Neumann, U. (1998). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]

-

Asghari, S., et al. (2014). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry, 30(2), 617-623. [Link]

-

Sharma, P., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(9), 1606-1635. [Link]

-

Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]

-

Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]

-

Darwish, D. G., et al. (2024). Different pathways to obtain 2‐aminothiophene derivatives from reactions involving the 2‐amino group. ResearchGate. [Link]

-

Li, Z., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 110, 117864. [Link]

-

Fraga, C. A. M., et al. (2012). 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. Molecules, 17(9), 10584-10601. [Link]

-

de Aguiar, A. C. V. O., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 27(19), 6525. [Link]

-

Malani, K., et al. (2016). Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. Bioorganic Chemistry, 68, 223-232. [Link]

-

Köksal, Z. (2021). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology, 44(4), 359-364. [Link]

-

Narender, G., et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. International Journal of Pharmaceutical Sciences and Clinical Research, 1(1), 69-73. [Link]

-

Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Molecules, 5(3), 279-285. [Link]

-

Bozorov, K., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 567-580. [Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]

- 3. pnrjournal.com [pnrjournal.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpscr.info [ijpscr.info]

- 8. asianpubs.org [asianpubs.org]

- 9. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A decade's overview of 2‐aminothiophenes and their fused analogs as promising anticancer agents | Semantic Scholar [semanticscholar.org]

- 12. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Investigation of Anti-Bacterial Effects of 2-amino-5-Nitrothiophene Derivatives - Journal of Ilam University of Medical Sciences [sjimu.medilam.ac.ir]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the amine group in Diethyl 2-aminothiophene-3,4-dicarboxylate

An In-depth Technical Guide to the Reactivity of the Amine Group in Diethyl 2-aminothiophene-3,4-dicarboxylate

Introduction

This compound is a polysubstituted thiophene that serves as a versatile building block in the synthesis of a wide array of functional molecules, particularly in the realms of medicinal chemistry and materials science.[1] Its prevalence stems from its straightforward synthesis via the Gewald multicomponent reaction, which allows for the rapid construction of the highly functionalized thiophene core.[2][3] The reactivity of this scaffold is largely dictated by the interplay of its constituent functional groups, with the amine group at the C2 position being of paramount importance for subsequent molecular elaborations. This guide provides an in-depth exploration of the chemical behavior of this primary amine group, offering insights into its electronic nature and a practical examination of its key transformations.

Electronic Properties and Basicity of the Amine Group

The nucleophilicity of the amine group in this compound is a product of competing electronic effects. The lone pair of electrons on the nitrogen atom is delocalized into the thiophene ring, contributing to its aromaticity. This delocalization is, however, less pronounced than in the case of aniline, due to the larger size and lower electronegativity of the sulfur atom compared to a carbon atom in a benzene ring.

Furthermore, the thiophene ring, as a whole, is electron-rich and can act as an electron-donating group, which enhances the nucleophilicity of the amine. Conversely, the two ethyl carboxylate groups at the C3 and C4 positions are strongly electron-withdrawing, which tends to decrease the electron density on the thiophene ring and, consequently, on the amine group.

Reactivity Profile of the Amine Group

The primary amine at the C2 position is a versatile handle for a variety of chemical transformations, including acylation, sulfonylation, alkylation, diazotization, and condensation reactions.

Acylation

The amine group readily undergoes acylation with acylating agents such as acid anhydrides and acyl chlorides to form the corresponding N-acyl-2-aminothiophene derivatives. This reaction is a robust method for introducing a variety of functional groups and for protecting the amine during subsequent reactions.

Reaction Mechanism: N-Acetylation

The N-acetylation with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks one of the carbonyl carbons of acetic anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of acetic acid and forming the stable N-acetylated product.

Figure 1: Mechanism of N-acetylation.

Experimental Protocol: N-Acetylation of this compound

-

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., toluene or dioxane), add an excess of acetic anhydride (e.g., 5.0 mmol).

-

Heat the reaction mixture to reflux for 15-30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the mixture to quench the excess acetic anhydride and heat for a further 5 minutes.

-

Upon cooling, the N-acetylated product will often crystallize from the solution.

-

Collect the product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

| Reaction | Reagents | Conditions | Yield | Reference |

| N-Acetylation | Acetic anhydride | Reflux, 15 min | >90% |

Sulfonylation (Hinsberg Test)

The reaction of a primary amine with benzenesulfonyl chloride in the presence of a base is known as the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines.[5][6][7][8] For this compound, this test serves as a definitive confirmation of its primary amine nature.

Principle of the Hinsberg Test

The primary amine reacts with benzenesulfonyl chloride to form a sulfonamide. The resulting sulfonamide still possesses an acidic proton on the nitrogen atom, which can be deprotonated by the base (e.g., NaOH or KOH) in the reaction mixture, rendering the sulfonamide salt soluble in the aqueous alkaline solution.[7][8][9]

Figure 2: Principle of the Hinsberg test for a primary amine.

Experimental Protocol: Hinsberg Test [6][7]

-

In a test tube, combine a small amount of this compound (approx. 50 mg), 5 mL of 10% aqueous sodium hydroxide solution, and 0.2 mL of benzenesulfonyl chloride.

-

Stopper the test tube and shake vigorously for 5-10 minutes.

-

Warm the mixture slightly if no reaction is apparent.

-

Observe the formation of a clear solution, which indicates the formation of the soluble sodium salt of the sulfonamide.

-

To confirm, acidify the clear solution with 10% hydrochloric acid. The protonation of the sulfonamide salt will cause the insoluble sulfonamide to precipitate out of the solution.

Alkylation

The amine group can be alkylated by reaction with alkyl halides. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. However, careful control of reaction conditions is necessary to avoid over-alkylation, which can lead to the formation of secondary and tertiary amines, and even quaternary ammonium salts.

Experimental Protocol: N-Alkylation

-

Dissolve this compound (1.0 mmol) in a polar aprotic solvent such as DMF or acetonitrile.

-

Add a non-nucleophilic base, such as potassium carbonate or sodium hydride (1.1 equivalents), to deprotonate the amine.

-

Add the alkyl halide (1.0 equivalent) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Diazotization and Azo Coupling

As a primary aromatic amine, the amine group of this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[10] These diazonium salts are useful intermediates and can undergo coupling reactions with electron-rich aromatic compounds (e.g., phenols, anilines) to form highly colored azo compounds.[11][12][13]

Reaction Mechanism: Diazotization and Azo Coupling

Figure 3: General scheme for diazotization and azo coupling.

Experimental Protocol: Synthesis of an Azo Dye

-

Dissolve this compound (1.0 mmol) in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 mmol) dropwise, maintaining the temperature between 0 and 5 °C.

-

Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate beaker, dissolve an electron-rich coupling partner, such as 2-naphthol (1.0 mmol), in an aqueous solution of sodium hydroxide at 0 °C.

-

Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring.

-

An intensely colored precipitate of the azo dye should form immediately.

-

Stir the mixture for an additional 30 minutes at 0-5 °C.

-

Collect the azo dye by filtration, wash thoroughly with cold water, and dry.

Condensation Reactions

The nucleophilic amine group readily participates in condensation reactions with carbonyl compounds to form imines (Schiff bases) and can also be used to construct fused heterocyclic rings.

Formation of Azomethines (Schiff Bases)

The reaction with aldehydes or ketones, typically under acidic catalysis, yields azomethine derivatives. This reaction is often reversible.

Experimental Protocol: Synthesis of an Azomethine [14]

-

Dissolve equimolar amounts of this compound and an appropriate aldehyde (e.g., furaldehyde) in a suitable solvent such as ethanol or toluene.[5][15]

-

Add a catalytic amount of a protic acid (e.g., a few drops of acetic acid or trifluoroacetic acid).

-

Heat the mixture to reflux for several hours, often with a Dean-Stark trap to remove the water formed during the reaction.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Purify the resulting azomethine by recrystallization or column chromatography.

Synthesis of Thieno[2,3-d]pyrimidines

A particularly important transformation in medicinal chemistry is the cyclization of 2-aminothiophenes with one-carbon synthons to form the thieno[2,3-d]pyrimidine scaffold.[16][17][18][19][20] This fused heterocyclic system is a core component of many biologically active molecules.

Reaction Mechanism: Cyclization with Formamide

The reaction with formamide at high temperatures leads to the formation of thieno[2,3-d]pyrimidin-4(3H)-one. The reaction likely proceeds through the initial formation of a formamidine intermediate, followed by intramolecular cyclization and elimination of ammonia.

Figure 4: Simplified workflow for thieno[2,3-d]pyrimidine synthesis.

Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative [18][19]

-

Heat a mixture of this compound (1.0 mmol) and an excess of formamide (e.g., 10 mL) at reflux (approx. 190-210 °C) for 1.5-2 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent such as ethanol or DMF to obtain the pure thieno[2,3-d]pyrimidin-4(3H)-one.

| Reaction | Reagents | Conditions | Yield | Reference |

| Thieno[2,3-d]pyrimidine synthesis | Formamide | Reflux, 1.5 h | ~92% | [18] |

Conclusion

The amine group at the C2 position of this compound is a key functional handle that imparts a rich and versatile reactivity to the molecule. Its moderate nucleophilicity allows for a range of transformations, including acylation, sulfonylation, alkylation, diazotization, and condensation reactions. The ability to readily engage in these reactions, particularly in the construction of complex fused heterocyclic systems like thieno[2,3-d]pyrimidines, underscores the importance of this compound as a privileged scaffold in modern drug discovery and materials science. This guide provides a foundational understanding and practical protocols for researchers to harness the synthetic potential of this valuable building block.

References

-